molecular formula C11H16O2 B1519415 (3-Sec-butoxyphenyl)methanol CAS No. 915920-70-6

(3-Sec-butoxyphenyl)methanol

Cat. No.: B1519415
CAS No.: 915920-70-6
M. Wt: 180.24 g/mol
InChI Key: CEXNIEJIMVZIRY-UHFFFAOYSA-N
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Description

(3-Sec-butoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a sec-butoxy group (–O–CH(CH2CH3)CH2CH3) at the 3-position of the phenyl ring and a hydroxymethyl (–CH2OH) group. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and alcohol functional groups.

The hydroxymethyl group enables participation in hydrogen bonding, which may influence crystallization behavior or reactivity in oxidation or esterification reactions.

Properties

IUPAC Name

(3-butan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXNIEJIMVZIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655717
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-70-6
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Sec-butoxyphenyl)methanol typically involves the reaction of 3-sec-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from phenol derivatives

Chemical Reactions Analysis

(3-Sec-butoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced further to produce (3-sec-butoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, anhydrous ether.

  • Substitution: Br2, FeBr3 catalyst, room temperature.

Major Products Formed:

  • Oxidation: (3-Sec-butoxy)benzoic acid.

  • Reduction: (3-Sec-butoxyphenyl)methane.

  • Substitution: Brominated derivatives of this compound.

Scientific Research Applications

(3-Sec-butoxyphenyl)methanol: has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

(3-Sec-butoxyphenyl)methanol: is similar to other phenol derivatives such as 3-ethoxyphenol and 3-propoxyphenol . its unique sec-butoxy group provides distinct chemical and physical properties that differentiate it from these compounds. The sec-butoxy group imparts greater steric hindrance and hydrophobicity, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structurally similar compounds (with similarity scores ≥0.91) include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Similarity Score
(3-Methoxy-5-methylphenyl)methanol 82654-98-6 C9H12O2 152.19 3-methoxy, 5-methyl 0.94
4-(Butoxymethyl)-2-methoxyphenol 39270-39-8 C12H18O3 210.27 4-butoxymethyl, 2-methoxy, phenol 0.92
(3-Butoxy-4-methoxyphenyl)methanol 161179-23-3 C12H18O3 210.27 3-butoxy, 4-methoxy 0.94
(4-Butylphenyl)methanol 60834-63-1 C11H16O 164.24 4-butyl 0.91

Key Observations :

  • Substituent Position and Type: The position of alkoxy groups significantly impacts polarity and reactivity. For example, (3-butoxy-4-methoxyphenyl)methanol has dual ether groups, increasing hydrophobicity compared to (3-Sec-butoxyphenyl)methanol, which lacks a second alkoxy substituent.
  • Hydrogen Bonding: Compounds with phenolic –OH groups (e.g., 4-(Butoxymethyl)-2-methoxyphenol ) exhibit higher acidity than benzyl alcohols due to resonance stabilization of the conjugate base.

Physicochemical Properties

  • Boiling/Melting Points : Branched alkoxy groups (e.g., sec-butoxy) generally lower melting points compared to linear chains due to reduced molecular symmetry .
  • Acidity: The hydroxymethyl group in benzyl alcohols is less acidic (pKa ~15–16) than phenolic –OH groups (pKa ~10) . Ethanol’s presence in solution may further modulate acidity through solvent effects .
  • Solubility: Increased alkyl chain length (e.g., butoxy vs. methoxy) enhances solubility in non-polar solvents but reduces water miscibility .

Biological Activity

Overview

(3-Sec-butoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a sec-butoxy group and a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

  • Molecular Formula : C₁₁H₁₆O₂
  • CAS Number : 915920-70-6
  • Synthesis : Typically synthesized via the reduction of 3-sec-butoxybenzaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways, potentially reducing the severity of inflammation in various models.

  • Mechanism : The anti-inflammatory effects may be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as COX-2 and TNF-alpha.

Case Studies

A recent case study explored the effects of this compound on inflammatory responses in animal models. The study demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups.

Study Details:

  • Model Used : Murine model of induced inflammation
  • Dosage : 50 mg/kg administered intraperitoneally
  • Results :
    • Decrease in serum levels of IL-6 and TNF-alpha.
    • Histological analysis showed reduced infiltration of inflammatory cells in tissue samples.

The biological activity of this compound is thought to involve interaction with specific cellular targets, including enzymes and receptors. The sec-butoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular components.

  • Receptor Binding : Potential binding to G-protein coupled receptors (GPCRs) involved in inflammation.
  • Enzyme Inhibition : Inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
3-EthoxyphenolModerateLow
3-PropoxyphenolLowModerate
3-ButoxyphenolHighModerate
This compound High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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